3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with dimethyl groups and a morpholinobutynyl side chain, which contributes to its unique chemical properties.
Scientific Research Applications
3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of 3,4-dimethylbenzene to form 3,4-dimethylbenzenesulfonyl chloride.
Attachment of the Morpholinobutynyl Side Chain: The next step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-morpholinobut-2-yne-1-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Different core structure but similar functional groups.
Uniqueness
3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of a morpholinobutynyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3,4-dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-14-5-6-16(13-15(14)2)22(19,20)17-7-3-4-8-18-9-11-21-12-10-18/h5-6,13,17H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYNREHFEQDXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC#CCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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